Ma-chminaca

Vue d'ensemble

Description

Applications De Recherche Scientifique

MA-CHMINACA is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples . The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .

Mécanisme D'action

Target of Action

MA-CHMINACA, also known as MMB-CHMINACA, is an indazole-based synthetic cannabinoid . It is a potent agonist of the CB1 receptor , which is part of the endocannabinoid system. The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .

Mode of Action

this compound binds to the CB1 receptor with high affinity . This interaction triggers a series of changes within the cell, leading to the physiological and psychological effects associated with cannabinoids .

Biochemical Pathways

The primary metabolic pathways of this compound involve ester hydrolysis and monohydroxylation . These biotransformations mainly occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . The metabolites A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as targets for documenting this compound intake in clinical and forensic cases .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .

Result of Action

It is known that synthetic cannabinoids can disrupt normal endocannabinoid signaling, leading to a range of physiological and psychological effects . For instance, MDMB-CHMINACA, a similar synthetic cannabinoid, has been shown to induce significant memory impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this aspect are lacking. Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the compound. Furthermore, the individual’s metabolic rate, overall health status, and genetic factors can also influence the compound’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Ma-chminaca plays a significant role in biochemical reactions, primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. This compound binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .

Cellular Effects

This compound influences several cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound’s activation of CB1 receptors can inhibit neurotransmitter release, affecting synaptic transmission and plasticity. This can lead to altered mood, cognition, and perception. In immune cells, activation of CB2 receptors by this compound can modulate cytokine release, impacting inflammatory responses . Additionally, this compound has been shown to affect gene expression by altering the transcription of genes involved in cell survival, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the orthosteric site of CB1 and CB2 receptors, leading to receptor activation. This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity. This compound also influences ion channel activity, particularly calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability . Furthermore, this compound can modulate the activity of various kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MA-CHMINACA est synthétisé par une série de réactions chimiques impliquant l'estérification du métabolite M2 de l'AB-CHMINACA. Le processus implique généralement l'utilisation de méthanol comme solvant d'injection, ce qui entraîne la conversion du groupe amide en groupe ester . Les conditions de réaction comprennent l'utilisation de protecteurs d'analytes pour empêcher la dégradation thermolytique lors de l'analyse par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .

Méthodes de production industrielle

la synthèse implique probablement des techniques de synthèse organique standard utilisées dans la production de cannabinoïdes synthétiques, y compris l'utilisation de réactifs de haute pureté et d'environnements de réaction contrôlés pour assurer la cohérence et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions

MA-CHMINACA subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent reconvertir le groupe ester en groupe amide.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle indazole ou de la queue cyclohexylméthyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés, des amides réduits et des dérivés indazole substitués .

Applications de la recherche scientifique

This compound est principalement utilisé dans des applications médico-légales et de recherche. Il sert de standard de référence analytique en spectrométrie de masse et dans d'autres techniques analytiques pour identifier et quantifier les cannabinoïdes synthétiques dans les échantillons biologiques et environnementaux . Le composé est également utilisé dans des études portant sur le métabolisme et la toxicologie des cannabinoïdes synthétiques .

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste puissant du récepteur CB1, un récepteur cannabinoïde central du système endocannabinoïde . L'affinité de liaison et la puissance de this compound au récepteur CB1 sont considérablement plus élevées que celles des cannabinoïdes naturels comme le THC . Cette puissance élevée peut entraîner de graves effets physiologiques et psychologiques, notamment l'euphorie, les hallucinations et des réactions indésirables potentiellement mortelles .

Comparaison Avec Des Composés Similaires

Composés similaires

AB-CHMINACA : Structurellement similaire, mais avec un groupe hydroxyle au lieu d'un groupe méthyle ester.

ADB-CHMINACA : Un autre cannabinoïde synthétique avec une structure de base indazole similaire.

AMB-CHMINACA : Similaire à MA-CHMINACA, mais avec des chaînes latérales différentes.

Unicité

This compound est unique en raison de son estérification spécifique, qui modifie ses propriétés pharmacocinétiques par rapport à ses analogues. Cette modification peut affecter sa stabilité métabolique, sa biodisponibilité et sa puissance globale .

Propriétés

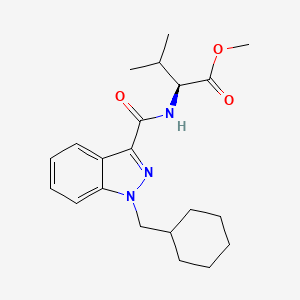

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGXDSTBHQLKJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344891 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-96-1 | |

| Record name | Ma-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MA-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

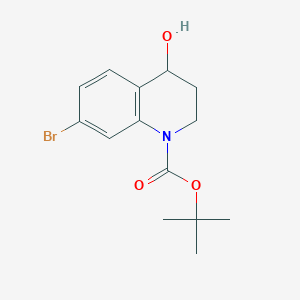

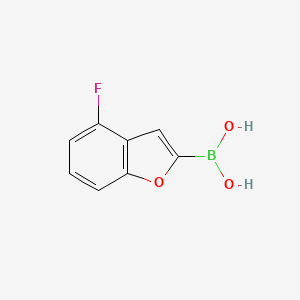

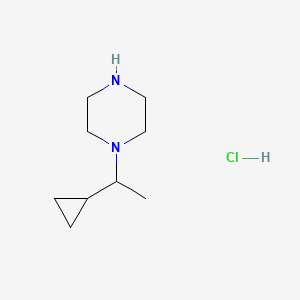

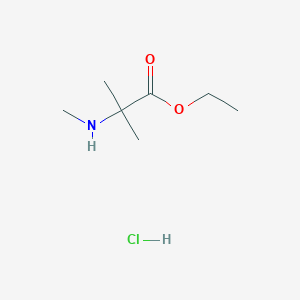

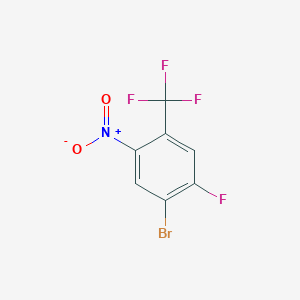

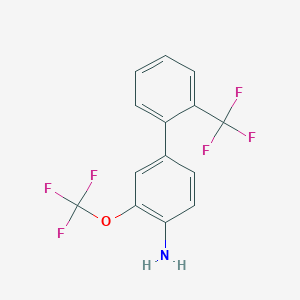

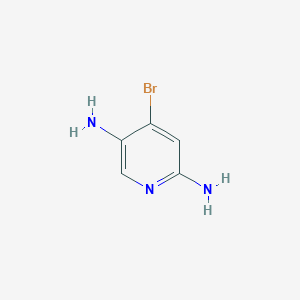

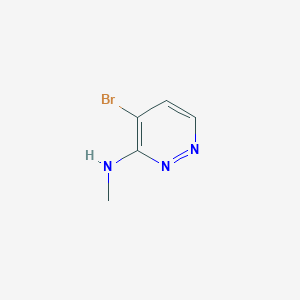

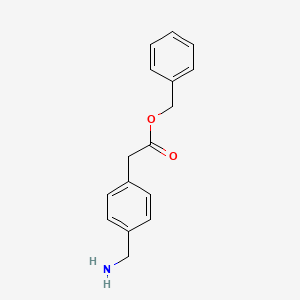

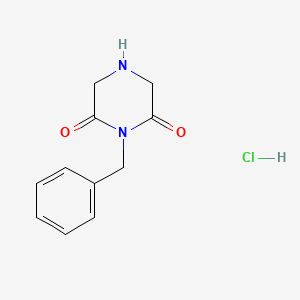

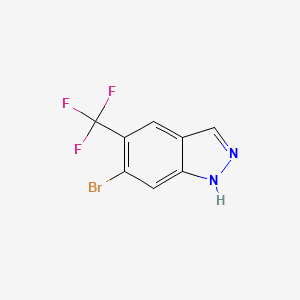

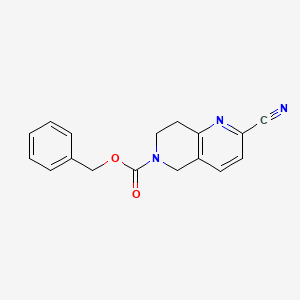

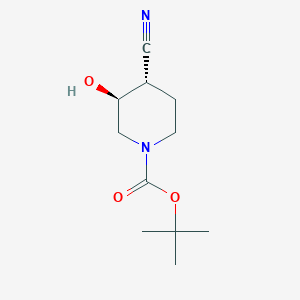

Feasible Synthetic Routes

Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?

A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of this compound in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of this compound analyzed under the same experimental conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)